2-Nitro vs. 4-Nitro Regioisomer: Lipophilicity and Hydrogen-Bond Acceptor Topology Distinction
The 2-nitrobenzoyl substitution pattern in CAS 898459-57-9 establishes an intramolecular hydrogen-bond acceptor architecture distinct from its 4-nitro regioisomer (CAS 898434-57-6). The ortho-nitro group introduces steric constraints that restrict the rotational freedom of the benzoyl carbonyl relative to the piperazine ring, as reflected in the computed rotatable bond count of 3 [1]. This contrasts with the para-nitro isomer, which lacks this ortho steric effect, potentially yielding different conformational ensembles and target-binding pharmacophores. The XLogP3-AA value of 2.4 for the 2-nitro isomer [1] suggests moderate lipophilicity suitable for both CNS penetration (benchmarked against the sulfonyl-linked series achieving rat brain:plasma Kp = 2.1 [2]) and aqueous solubility for in vitro assay compatibility.
| Evidence Dimension | Physicochemical properties: computed XLogP3-AA and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; Rotatable bonds = 3 [1] |
| Comparator Or Baseline | 4-Nitro regioisomer (CAS 898434-57-6): Computed XLogP3-AA not independently determined in curated databases; expected similar logP due to identical formula but different topological polar surface area distribution |
| Quantified Difference | Topological constraint: ortho-nitro group increases steric hindrance near the amide bond vs. para-nitro; rotatable bond count identical but conformational flexibility differs qualitatively |
| Conditions | PubChem computed descriptors (XLogP3, Cactvs); no direct experimental logP comparison available |
Why This Matters
For researchers designing SAR studies or CNS-targeted campaigns, the ortho-nitro group offers a unique conformational profile that cannot be replicated by para- or meta-nitro isomers, making the exact compound essential for interpreting structure-activity relationships.
- [1] PubChem Compound Summary for CID 7292407. Computed properties: XLogP3-AA = 2.4; Rotatable Bond Count = 3. National Center for Biotechnology Information (2026). View Source
- [2] Beshore DC, et al. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorg Med Chem Lett. 2017;27(15):3576-3581. Rat brain:plasma Kp = 2.1; Kp,uu = 1.1 for the sulfonyl-linked series. View Source
